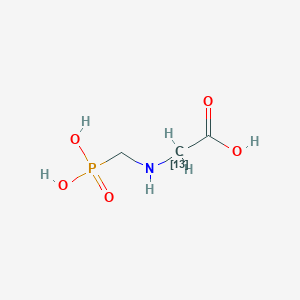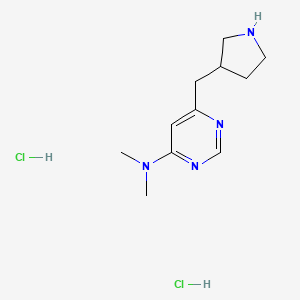
Glyphosat-2-13C
Übersicht
Beschreibung
N-(Phosphonomethyl)(2-~13~C)glycine is a useful research compound. Its molecular formula is C3H8NO5P and its molecular weight is 170.07 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Phosphonomethyl)(2-~13~C)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Phosphonomethyl)(2-~13~C)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Phosphonomethyl)(2-~13~C)glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Herbizid-Wirksamkeit und Bodendynamik
Glyphosat-2-13C wird hauptsächlich in der landwirtschaftlichen Forschung verwendet, um die Wirksamkeit von Glyphosat als Herbizid zu untersuchen. Durch die Verfolgung des 13C-markierten Glyphosats können Forscher seine Absorption, Translokation und biochemischen Wechselwirkungen in Pflanzen überwachen. Dies trägt zum Verständnis des herbiziden Mechanismus und zur Entwicklung effektiverer Strategien zur Unkrautbekämpfung bei. Darüber hinaus kann das Verhalten der Verbindung im Boden, einschließlich ihres Abbaus und ihrer Bindung an Bodenpartikel, analysiert werden, wodurch Erkenntnisse über ihr Umweltverhalten und ihre Auswirkungen auf die Bodenmikrobiota gewonnen werden .
Umweltwissenschaften: Verfolgung von Schadstoffpfaden
In den Umweltwissenschaften dient this compound als Tracer, um die Pfade der Glyphosatverschmutzung zu untersuchen. Es ermöglicht Wissenschaftlern, die Bewegung von Glyphosat in verschiedenen Ökosystemen, einschließlich Wasserkörpern, Böden und Pflanzensystemen, zu verfolgen. Dies ist entscheidend für die Bewertung der Umweltrisiken, die mit der Verwendung von Glyphosat verbunden sind, und für die Festlegung von Richtlinien zum Schutz von Ökosystemen .
Wasserqualitätsanalyse: Interner Standard für die Prüfung
This compound wird als interner Standard in der Wasserqualitätsprüfung verwendet, um das Vorhandensein von Glyphosat in Wasserproben zu quantifizieren. Seine stabile Isotopenmarkierung sorgt für genaue und zuverlässige Messungen in Kombination mit Hochleistungsflüssigkeitschromatographie und Massenspektrometrie (HPLC-MS/MS). Diese Anwendung ist entscheidend für die Überwachung der Wassersicherheit und für die Einhaltung der Vorschriften in Wasseraufbereitungsanlagen .
Geochemie: Isotopenstudien
Die Isotopenzusammensetzung von this compound ermöglicht es Geochemikern, Isotopenstudien durchzuführen, die Informationen über die geochemischen Prozesse liefern können, die Glyphosat beeinflussen. Diese Studien können Daten über die Quellen und Senken von Glyphosat in der Umwelt liefern und zu einem besseren Verständnis seines globalen biogeochemischen Kreislaufs beitragen .
Forensik: Quellenidentifizierung
In forensischen Anwendungen kann die Isotopensignatur von this compound dazu beitragen, die Herkunft von Glyphosat zu ermitteln, das an einem Tatort gefunden wurde. Durch den Vergleich der Isotopenverhältnisse von Kohlenstoff in der Probe mit bekannten Standards können forensische Experten auf die Quelle der Verbindung schließen, was bei Ermittlungen zu Umweltdelikten von entscheidender Bedeutung sein kann .
Biochemie: Aufklärung des Stoffwechselwegs
Forscher verwenden this compound in biochemischen Studien, um die Stoffwechselwege von Glyphosat in Organismen aufzuklären. Die Einarbeitung des 13C-Isotops in Stoffwechselprodukte kann mit Hilfe der Massenspektrometrie verfolgt werden, so dass Wissenschaftler den Stoffwechselweg von Glyphosat kartieren und dessen Auswirkungen auf biologische Systeme verstehen können .
Wirkmechanismus
Target of Action
Glyphosate-2-13C primarily targets the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate-2-13C acts as an inhibitor of the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . By binding to this enzyme, it prevents the production of essential aromatic amino acids, which are necessary for protein synthesis and plant growth .
Biochemical Pathways
The action of Glyphosate-2-13C affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .
Result of Action
The inhibition of the shikimate pathway by Glyphosate-2-13C leads to a deficiency in the production of essential aromatic amino acids. This deficiency halts protein synthesis, leading to a slowdown in plant growth and eventually plant death .
Action Environment
The action of Glyphosate-2-13C can be influenced by various environmental factors. For instance, its effectiveness can be reduced in hard water due to the formation of complexes with metal ions . Additionally, the presence of soil or organic matter can also adsorb glyphosate, reducing its availability . The pH of the environment can also affect the molecule’s charge state, influencing its absorption and efficacy .
Biochemische Analyse
Biochemical Properties
N-(Phosphonomethyl)(2-~13~C)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms . By binding to the active site of this enzyme, N-(Phosphonomethyl)(2-~13~C)glycine prevents the formation of 5-enolpyruvylshikimate-3-phosphate, thereby disrupting the production of essential amino acids . This interaction is highly specific and leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Cellular Effects
N-(Phosphonomethyl)(2-~13~C)glycine has significant effects on various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the synthesis of aromatic amino acids . This leads to stunted growth and eventual death of the plant. In microbial cells, N-(Phosphonomethyl)(2-~13~C)glycine affects cell signaling pathways and gene expression by interfering with the shikimate pathway . This disruption can lead to altered cellular metabolism and reduced microbial viability.
Molecular Mechanism
The molecular mechanism of N-(Phosphonomethyl)(2-~13~C)glycine involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate . Additionally, N-(Phosphonomethyl)(2-~13~C)glycine can form coordinate complexes with metal ions, further influencing its activity and interactions with biomolecules . These interactions result in enzyme inhibition, changes in gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Phosphonomethyl)(2-~13~C)glycine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that N-(Phosphonomethyl)(2-~13~C)glycine can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged disruption of metabolic pathways . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(Phosphonomethyl)(2-~13~C)glycine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, N-(Phosphonomethyl)(2-~13~C)glycine can cause toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
N-(Phosphonomethyl)(2-~13~C)glycine is involved in several metabolic pathways, primarily through its interaction with 5-enolpyruvylshikimate-3-phosphate synthase . This interaction disrupts the shikimate pathway, leading to the accumulation of shikimate-3-phosphate and other intermediates . The compound can also affect metabolic flux and metabolite levels, resulting in altered cellular metabolism and reduced biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells and tissues, N-(Phosphonomethyl)(2-~13~C)glycine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its ability to form coordinate complexes with metal ions, which can impact its transport and cellular uptake . These interactions play a crucial role in determining the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
N-(Phosphonomethyl)(2-~13~C)glycine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-enolpyruvylshikimate-3-phosphate synthase and other biomolecules . Post-translational modifications and targeting signals may also influence its localization to specific compartments or organelles . These factors contribute to the compound’s overall efficacy and impact on cellular processes.
Eigenschaften
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that ¹³C-glyphosate can degrade through two pathways. Which pathway leads to the formation of more environmentally concerning residues in soil?
A1: The research indicates that ¹³C-glyphosate degradation primarily occurs via two pathways: the aminomethylphosponic acid (AMPA) pathway and the sarcosine/glycine pathway. [] While both pathways contribute to the formation of non-extractable residues (NERs) in soil, the AMPA pathway leads to a higher proportion of hazardous xenobiotic NERs (NERsxenobiotic) compared to the sarcosine/glycine pathway, which predominantly forms harmless biogenic NERs (NERsbiogenic). [] This suggests that the AMPA pathway poses a greater potential environmental risk due to the persistence and potential toxicity of NERsxenobiotic.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1-(2-(Piperidin-1-ylmethyl)benzoyl)piperidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride](/img/structure/B1443553.png)

![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)



![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)




![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
